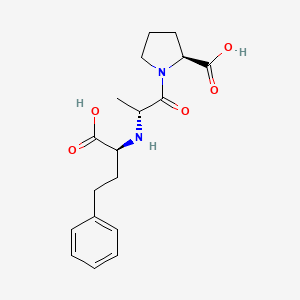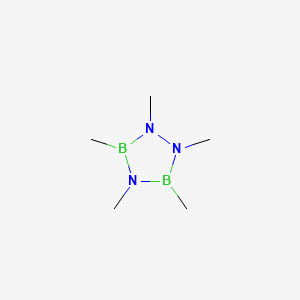
1,2,4,3,5-Triazadiborolidine, 1,2,3,4,5-pentamethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4,3,5-Triazadiborolidine, 1,2,3,4,5-pentamethyl- is a unique heterocyclic compound with the molecular formula C₅H₁₅B₂N₃ and a molecular weight of 138.815 . This compound is characterized by its five-membered ring structure containing three nitrogen atoms and two boron atoms, with five methyl groups attached to the ring. The presence of boron and nitrogen in the ring structure imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
The synthesis of 1,2,4,3,5-Triazadiborolidine, 1,2,3,4,5-pentamethyl- involves several steps. One common method involves the reaction of a boron-containing precursor with a nitrogen-containing reagent under controlled conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product. Industrial production methods may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs .
Análisis De Reacciones Químicas
1,2,4,3,5-Triazadiborolidine, 1,2,3,4,5-pentamethyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield boron-nitrogen oxides, while substitution reactions may result in the replacement of one or more methyl groups with other functional groups .
Aplicaciones Científicas De Investigación
1,2,4,3,5-Triazadiborolidine, 1,2,3,4,5-pentamethyl- has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules and as a catalyst in various reactionsIn industry, it is used in the production of advanced materials, such as polymers and composites, due to its ability to form stable bonds with other elements .
Mecanismo De Acción
The mechanism of action of 1,2,4,3,5-Triazadiborolidine, 1,2,3,4,5-pentamethyl- involves its interaction with specific molecular targets and pathways. The boron and nitrogen atoms in the ring structure can form strong bonds with other molecules, allowing the compound to act as a catalyst or inhibitor in various chemical reactions. The specific pathways involved depend on the application and the target molecules. For example, in antimicrobial applications, the compound may disrupt the cell membrane or interfere with essential metabolic processes in bacteria .
Comparación Con Compuestos Similares
1,2,4,3,5-Triazadiborolidine, 1,2,3,4,5-pentamethyl- can be compared with other similar compounds, such as 1,2,4-triazoles and boron-containing heterocycles. While 1,2,4-triazoles are known for their wide range of biological activities, the presence of boron in 1,2,4,3,5-Triazadiborolidine, 1,2,3,4,5-pentamethyl- imparts additional reactivity and stability.
Propiedades
Número CAS |
31732-41-9 |
|---|---|
Fórmula molecular |
C5H15B2N3 |
Peso molecular |
138.82 g/mol |
Nombre IUPAC |
1,2,3,4,5-pentamethyl-1,2,4,3,5-triazadiborolidine |
InChI |
InChI=1S/C5H15B2N3/c1-6-8(3)7(2)10(5)9(6)4/h1-5H3 |
Clave InChI |
IUELDYBJHCPNCG-UHFFFAOYSA-N |
SMILES canónico |
B1(N(B(N(N1C)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


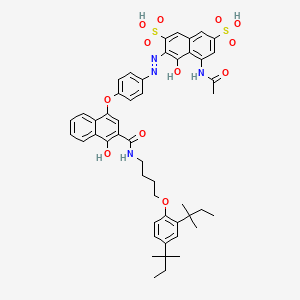
![2-ethyl-9,14-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12797808.png)

![(2R,3R,4S,5S,6R)-2-[(1S,3R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B12797827.png)
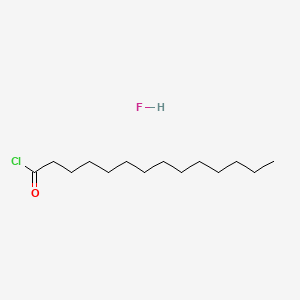

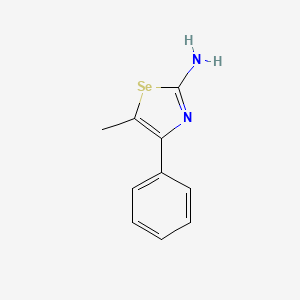

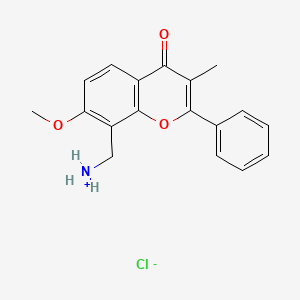

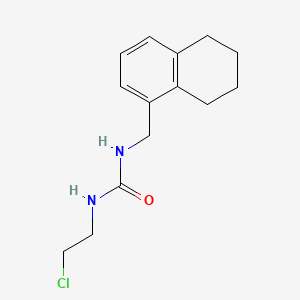
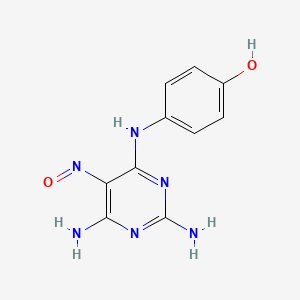
![[(3-Methylbutyl)sulfinyl]benzene](/img/structure/B12797871.png)
